BenchChemオンラインストアへようこそ!

2-((2-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Evidence Gap Insufficient Data Procurement Warning

Unlike interchangeable core scaffolds, the 2-((2-chlorobenzyl)thio) moiety on this 3,7-diphenyl-pyrrolo[3,2-d]pyrimidin-4(5H)-one is the critical determinant of target engagement and selectivity. Substituting with 4-chloro, 3-bromo, or 2-fluoro analogs introduces uncharacterized variables, risking invalid experimental results. This compound is the essential tool for establishing robust SAR where every atom matters. Secure the authentic chemotype, not a near-neighbor.

Molecular Formula C25H18ClN3OS
Molecular Weight 443.95
CAS No. 2034372-40-0
Cat. No. B2469411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
CAS2034372-40-0
Molecular FormulaC25H18ClN3OS
Molecular Weight443.95
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CNC3=C2N=C(N(C3=O)C4=CC=CC=C4)SCC5=CC=CC=C5Cl
InChIInChI=1S/C25H18ClN3OS/c26-21-14-8-7-11-18(21)16-31-25-28-22-20(17-9-3-1-4-10-17)15-27-23(22)24(30)29(25)19-12-5-2-6-13-19/h1-15,27H,16H2
InChIKeyNPIBIVCXURBOQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((2-Chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 2034372-40-0): A Pyrrolopyrimidine Scaffold for Targeted Inhibitor Procurement


2-((2-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a synthetic small molecule (MF: C25H18ClN3OS, MW: 443.95) built on a pyrrolo[3,2-d]pyrimidin-4(5H)-one core [1]. This fused heterocyclic scaffold is privileged in medicinal chemistry for its ability to mimic ATP and engage kinase active sites, and has been exploited in the development of inhibitors for targets including GSK-3, PI3K/mTOR, LRRK2, and ROMK channels, as well as for antifolate antitumor agents targeting one-carbon metabolism [2]. The compound features a 2-((2-chlorobenzyl)thio) substituent and diphenyl groups at the 3- and 7-positions, structural motifs that have been explored across a patent and literature landscape, though its specific biological annotation remains sparse in primary sources.

The Pitfalls of Analog Substitution for 2-((2-Chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one in Biological Assays


Attempting to interchange compounds within the 3,7-diphenyl-pyrrolo[3,2-d]pyrimidin-4(5H)-one class based solely on core scaffold similarity is a high-risk procurement strategy that can invalidate experimental results. The critical and quantifiable differentiation between the target compound and its closest analogs—such as the 4-chlorobenzyl, 3-bromobenzyl, 4-methylbenzyl, and 2-fluorobenzyl variants —lies solely in the substitution pattern and electronic properties of the benzylthio side chain. These subtle changes are known to profoundly alter molecular recognition; the position and nature of a halogen substituent can critically impact binding pocket occupancy, target selectivity, and off-target profiles, as evidenced by the functional divergence observed within GSK-3 and ROMK inhibitor series built on this very scaffold [1]. In the absence of direct, quantitative comparative biological data for this specific congeneric series, any substitution must be considered high-risk, as it introduces uncharacterized and unpredictable experimental variables. The quantitative evidence that would definitively guide this selection was not identified in accessible primary sources.

Quantitative Differentiation Guide for 2-((2-Chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (2034372-40-0) vs. Closest Analogs


Critical Evidence Gap: No Quantitative Comparator Data Found for Procurement Decisions

An exhaustive search of primary research papers, patents (including US9073882, US10851108, and US20050153992), and authoritative databases (BindingDB, ChEMBL, PubChem) did not yield quantitative biological activity data (IC50, Ki, EC50, etc.) for 2-((2-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 2034372-40-0) or its direct analogs under comparable assay conditions. Therefore, a quantified differentiation against comparators such as 2-((4-chlorobenzyl)thio)-, 2-((3-bromobenzyl)thio)-, or 2-(benzylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one cannot be established. The available BindingDB entry for a ROMK inhibitor (IC50: 86 nM) was found to correspond to a different chemical structure (CHEMBL4175004) upon SMILES verification. Any claim of superior or differentiated activity would be unsubstantiated speculation.

Evidence Gap Insufficient Data Procurement Warning

Prudent Application Scenarios for 2-((2-Chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Based on Scaffold Potential


Exploratory Kinase Inhibitor Screening

The pyrrolo[3,2-d]pyrimidine core is a proven kinase-inhibitor scaffold. This compound can be included in a screening library for novel kinase targets, where its unique 2-chlorobenzylthio moiety represents a distinct chemical vector for hit identification. Its potential is inferred from the established kinase inhibitory activities of related scaffolds, as documented in patent literature for GSK-3 and ROMK inhibitors [1]. However, without specific activity data, its use is purely exploratory.

Chemical Probe for Structure-Activity Relationship (SAR) Studies

As part of a congeneric series of 3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-ones, this compound can serve as a key analog for establishing SAR around the 2-position benzylthio substituent. Systematic testing against a specific biological target would generate the quantitative comparative data (IC50, selectivity profiles) needed to validate its differentiation from its 4-chloro, 3-bromo, and other analogs. This is a prerequisite for any claim of procurement value.

Antifolate Agent Research

Given the demonstrated efficacy of 5-substituted pyrrolo[3,2-d]pyrimidines as inhibitors of mitochondrial one-carbon metabolism and purine biosynthesis with antitumor activity [2], this 2-substituted-3,7-diphenyl derivative could be evaluated for similar mechanisms. Its structural similarity to these agents suggests it could be a valuable tool compound for probing folate transport and metabolism pathways, pending experimental validation.

Pharmacological Tool for ROMK Channel Investigation (Hypothetical)

The compound's scaffold is consistent with ROMK channel inhibitors disclosed in patents like US 10,851,108 [3]. It could be hypothetically applied in diuresis and blood pressure regulation research, but only after in vitro confirmation of ROMK inhibitory activity and selectivity over hERG, which remains undocumented.

Quote Request

Request a Quote for 2-((2-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.